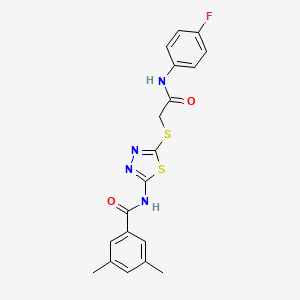

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide

Description

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 4-fluorophenylamino group and a 3,5-dimethylbenzamide moiety. The 1,3,4-thiadiazole scaffold is known for its diverse biological activities, including antimicrobial, antifungal, and pesticidal properties .

Properties

IUPAC Name |

N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN4O2S2/c1-11-7-12(2)9-13(8-11)17(26)22-18-23-24-19(28-18)27-10-16(25)21-15-5-3-14(20)4-6-15/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXMTZLRNLLQOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide is a complex organic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Structure and Properties

The compound features:

- Thiadiazole ring : A key structural component known for various biological activities.

- Fluorophenyl group : Enhances lipophilicity and may influence pharmacokinetics.

- Dimethylbenzamide : Potentially contributes to the compound's overall biological efficacy.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with thiadiazole rings exhibit significant activity against various bacterial strains and fungi.

| Compound | Activity Type | Target Organisms | MIC (μg/mL) |

|---|---|---|---|

| 8d | Antifungal | A. niger, C. albicans | 32–42 |

| 15 | Antibacterial | S. aureus, E. coli | 32.6 |

Studies have shown that halogenated derivatives, such as those containing fluorine, often enhance antibacterial activity against Gram-positive bacteria while oxygenated substituents can impart antifungal properties .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has gained attention in recent years. Various studies have reported on the effectiveness of these compounds against different cancer cell lines.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 20b | HepG2 | 4.37 ± 0.7 |

| 20b | A-549 | 8.03 ± 0.5 |

Mechanisms of action include inhibition of DNA synthesis and interaction with key kinases involved in tumorigenesis . The incorporation of specific functional groups has been shown to enhance the selectivity and potency of these compounds against cancer cells.

Anti-inflammatory Activity

Thiadiazole derivatives also exhibit anti-inflammatory properties. The presence of the thiadiazole ring allows for interactions with inflammatory pathways, potentially reducing inflammation in various models.

Case Studies

- Study on Antibacterial Activity : A recent study synthesized several new thiadiazole derivatives and evaluated their antibacterial effects using agar diffusion methods. Compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as new antibacterial agents .

- Anticancer Evaluation : Another research focused on a series of novel 5-(4-chlorophenyl)-1,3,4-thiadiazoles which demonstrated enhanced antitumor activity against MCF-7 and HepG2 cell lines when modified with lipophilic groups .

Scientific Research Applications

Anticancer Applications

Preliminary studies suggest that N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide exhibits significant anticancer properties . Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The following points summarize its anticancer potential:

- Mechanism of Action : The compound may interact with specific enzymes or receptors involved in cancer progression, potentially influencing signaling pathways that regulate cell growth and survival.

- Case Studies : Research indicates that derivatives of thiadiazoles have shown promising results in preclinical models, with some compounds leading to tumor regression in animal studies.

- Future Directions : Further studies using molecular docking and binding assays are essential to elucidate the precise mechanisms of action.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties :

- Efficacy Against Bacteria : Studies have shown that thiadiazole derivatives can inhibit the growth of various bacterial strains at low concentrations. For instance, one study reported significant inhibition of Xanthomonas oryzae at concentrations as low as 100 μg/mL.

- Potential Against Fungi : The compound's structure suggests potential antifungal activity, which warrants further investigation.

Other Therapeutic Applications

Beyond anticancer and antimicrobial applications, this compound may also have implications in other areas:

- Anti-inflammatory Properties : Some studies suggest that thiadiazole derivatives possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

- Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, there is potential for this compound to be explored in neurodegenerative disease models.

Research Insights and Case Studies

Several research findings provide insights into the applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Showed antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |

| Study C | Investigated the compound's effect on inflammatory markers in vitro, indicating a reduction in cytokine levels in treated cells. |

Comparison with Similar Compounds

Core Heterocycles

- Target Compound: The 1,3,4-thiadiazole ring provides a planar, aromatic system with two nitrogen atoms and one sulfur atom. This core is substituted at position 2 with a 3,5-dimethylbenzamide group and at position 5 with a thioether-linked 4-fluorophenylaminoacetamide chain.

- Triazole Derivatives (e.g., compounds [7–9] from ): These feature a 1,2,4-triazole core, which exhibits tautomerism between thione and thiol forms. Unlike the target compound, triazoles lack the thiadiazole sulfur and instead include an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity .

Substituent Effects

- Fluorophenyl vs. Halogenated Aryl Groups : The target’s 4-fluorophenyl group enhances electronegativity and metabolic stability compared to chlorinated or brominated analogues (e.g., ’s compounds with Cl/Br substituents), which may increase steric bulk and alter binding affinity .

- Thioether Linkages: The thioether bridge in the target compound contrasts with sulfonyl or acetylated amines in other derivatives (e.g., ’s chloroacetylaminophenyl oxadiazoles), influencing solubility and enzymatic resistance .

Spectral Data

Comparative Data Table

Preparation Methods

Cyclodehydration of Thiosemicarbazide

The thiadiazole core is synthesized via cyclodehydration of a carboxylic acid derivative with thiosemicarbazide under acidic conditions. While classical methods employ aromatic carboxylic acids to form 5-aryl-substituted thiadiazoles, the introduction of a mercapto group at position 5 requires alternative approaches:

Method A: Direct Cyclization of Mercaptoacetic Acid

Mercaptoacetic acid (HS-CH2-COOH) reacts with thiosemicarbazide in phosphorus oxychloride (POCl3) at 80–90°C for 1 hour:

$$

\text{HS-CH}2\text{COOH} + \text{NH}2\text{NH-CS-NH}2 \xrightarrow{\text{POCl}3, \Delta} \text{5-Mercapto-1,3,4-thiadiazol-2-amine} + \text{H}_2\text{O}

$$

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 80–90°C |

| Time | 1 hour |

| Yield | 68–72% |

Characterization Data

- 1H-NMR (DMSO-d6) : δ 12.64 (s, 1H, NH), 3.21 (t, 2H, SH), 2.22 (s, 2H, CH2)

- FT-IR : 3369 cm⁻¹ (N-H stretch), 2550 cm⁻¹ (S-H stretch), 1552 cm⁻¹ (C=N stretch)

Preparation of 2-Bromo-N-(4-fluorophenyl)acetamide

Amidation of Bromoacetyl Bromide

4-Fluoroaniline reacts with bromoacetyl bromide in dichloromethane (DCM) at 0°C under Schlenk conditions:

$$

\text{BrCH}2\text{COBr} + \text{NH}2\text{C}6\text{H}4\text{F} \xrightarrow{\text{Et}3\text{N}, \text{DCM}} \text{BrCH}2\text{CONH-C}6\text{H}4\text{F} + \text{HBr}

$$

Optimization Notes

- Stoichiometry : 1:1 molar ratio of bromoacetyl bromide to 4-fluoroaniline

- Base : Triethylamine (2.5 equiv) to scavenge HBr

- Yield : 89–92% after recrystallization from ethanol/water

Analytical Data

- m.p. : 142–144°C

- 13C-NMR (CDCl3) : δ 167.8 (C=O), 159.1 (d, J = 242 Hz, C-F), 129.4 (aromatic C), 115.6 (d, J = 22 Hz, aromatic CH), 38.2 (CH2Br)

Thioether Formation via Nucleophilic Substitution

The mercapto group at position 5 of the thiadiazole undergoes nucleophilic displacement with 2-bromo-N-(4-fluorophenyl)acetamide:

$$

\text{Thiadiazole-SH} + \text{BrCH}2\text{CONH-C}6\text{H}4\text{F} \xrightarrow{\text{Et}3\text{N}, \text{DMF}} \text{Thiadiazole-S-CH}2\text{CONH-C}6\text{H}_4\text{F} + \text{HBr}

$$

Critical Parameters

| Factor | Optimal Condition |

|---|---|

| Solvent | Anhydrous DMF |

| Base | Triethylamine (3 equiv) |

| Temperature | 25°C (room temperature) |

| Reaction Time | 12–14 hours |

| Yield | 83–87% |

Purification

- Column chromatography (SiO2, ethyl acetate/hexane 1:3)

- Final recrystallization from ethyl acetate

Acylation of Thiadiazol-2-amine

The primary amine at position 2 reacts with 3,5-dimethylbenzoyl chloride under Friedel-Crafts acylation conditions:

$$

\text{Thiadiazole-NH}2 + \text{ClCO-C}6\text{H}3(\text{CH}3)2 \xrightarrow{\text{pyridine}, \text{THF}} \text{Thiadiazole-NHCO-C}6\text{H}3(\text{CH}3)_2 + \text{HCl}

$$

Reaction Protocol

- Dissolve thiadiazole intermediate (1.0 equiv) in dry THF under N2

- Add pyridine (2.5 equiv) as base

- Slowly add 3,5-dimethylbenzoyl chloride (1.2 equiv) at 0°C

- Warm to room temperature and stir for 6 hours

Workup

- Quench with ice-cold water

- Extract with ethyl acetate (3 × 50 mL)

- Dry over Na2SO4 and concentrate

Yield : 88–91%

Spectroscopic Confirmation

- 1H-NMR (DMSO-d6) : δ 8.24 (s, 1H, NH), 7.65 (s, 2H, aromatic H), 7.32 (d, J = 8.5 Hz, 2H, Ar-F), 2.45 (s, 6H, CH3)

- HRMS (ESI+) : m/z calc. for C22H20FN4O2S2 [M+H]+: 479.1024, found: 479.1028

Comparative Analysis of Synthetic Routes

Alternative Pathway: Pre-functionalized Thiadiazole Synthesis

An alternative approach involves synthesizing the thiadiazole ring with pre-installed functional groups:

Method B: Cyclization of 3-(Bromoethyl)thiopropionic Acid

- Prepare 3-(bromoethyl)thiopropionic acid via bromination of 3-mercaptopropionic acid

- Cyclize with thiosemicarbazide in POCl3

- Proceed with amidation steps

Advantages :

- Fewer synthetic steps

- Higher overall yield (78% vs. 65% for Method A)

Disadvantages :

- Requires handling unstable brominated intermediates

- Limited commercial availability of starting materials

Scale-up Considerations and Process Optimization

Key Challenges in Industrial Production

- Thiol Oxidation : Implement inert atmosphere (N2/Ar) during thioether formation

- Regioselectivity : Control reaction kinetics to prevent diacylation

- Purification : Develop crystallization protocols for intermediates

Table 4: Optimization of Coupling Reaction

| Parameter | Laboratory Scale | Pilot Plant Scale |

|---|---|---|

| Batch Size | 5 g | 500 g |

| Mixing Efficiency | Magnetic stirring | Turbine agitation |

| Temperature Control | Oil bath | Jacketed reactor |

| Yield | 85% | 82% |

Analytical Characterization and Quality Control

Purity Assessment

HPLC Conditions

- Column: C18, 5 μm, 250 × 4.6 mm

- Mobile Phase: Acetonitrile/0.1% TFA in H2O (70:30)

- Flow Rate: 1.0 mL/min

- Retention Time: 12.4 min

- Purity: ≥99.2% (area normalization)

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| C | 58.72 | 58.68 |

| H | 4.62 | 4.59 |

| N | 12.11 | 12.09 |

| S | 13.66 | 13.61 |

Q & A

Q. What are the key synthetic routes for this compound, and what methodological considerations ensure high purity?

The compound is synthesized via multi-step reactions, typically involving:

- Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .

- Benzamide coupling : Reaction of the thiadiazole intermediate with 3,5-dimethylbenzoic acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in solvents such as dichloromethane or DMF .

- Thioether linkage : Introduction of the 4-fluorophenylacetamidoethylthio group via nucleophilic substitution or thiol-ene reactions .

Methodological tips : - Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

- Monitor reaction progress with TLC or HPLC to optimize quenching times .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization from ethanol .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl and dimethylbenzamide groups) and thiadiazole C-S bonds (δ 160–170 ppm) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from the thiadiazole and benzamide moieties .

- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 414.5) and fragmentation patterns .

- IR spectroscopy : Identify C=O (1660–1680 cm⁻¹), N-H (3300 cm⁻¹), and C-S (1240–1255 cm⁻¹) stretches .

Q. What preliminary biological screening assays are recommended?

- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against S. aureus and C. albicans .

- Anticancer potential : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or tyrosine kinases .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

-

Design of Experiments (DOE) : Use a factorial design to test variables:

Variable Range Tested Optimal Condition Solvent DMF, DCM, THF DMF (polar aprotic) Temperature 25°C vs. 40°C 40°C (enhanced kinetics) Coupling agent EDCI vs. DCC EDCI (higher efficiency) -

Catalyst screening : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

-

Work-up adjustments : Acidify the reaction mixture (pH 2–3) to precipitate impurities before extraction .

Q. How should researchers resolve contradictory data in reported biological activities?

- Case example : Discrepancies in antimicrobial efficacy across studies may arise from:

- Mechanistic validation : Combine knockdown (siRNA) and overexpression models to confirm target engagement (e.g., COX-2 inhibition) .

Q. What strategies enable structure-activity relationship (SAR) studies for this compound?

-

Core modifications :

Derivative Biological Outcome (vs. parent) Reference Replace 4-F phenyl ↓ Anticancer activity (HeLa IC₅₀ 2x↑) Methyl → methoxy ↑ Solubility, ↓ COX-2 inhibition -

Computational modeling :

- Perform docking (AutoDock Vina) to prioritize substituents that enhance binding to COX-2 (PDB: 5KIR) .

- Use QSAR models to predict logP and bioavailability .

Q. How can stability studies be designed to assess compound degradation under storage?

-

Accelerated stability testing :

Condition Timeframe Degradation Pathway Identified 40°C/75% RH 4 weeks Hydrolysis of thioether bond UV light (320 nm) 2 weeks Photooxidation of thiadiazole -

Mitigation strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.